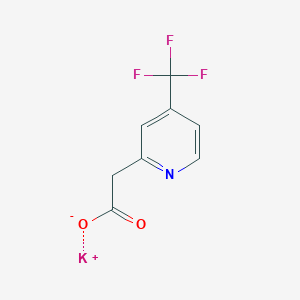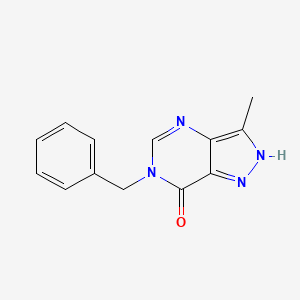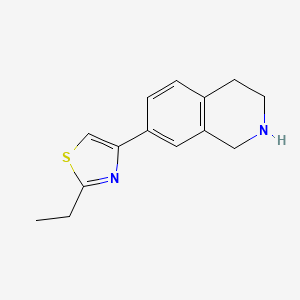![molecular formula C15H15NO2 B11870178 4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one CAS No. 882041-52-3](/img/structure/B11870178.png)
4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one is a spiro compound characterized by a unique structure where a furan ring is fused to an indoline moiety. This compound is of interest due to its potential biological activities and its role in the synthesis of various heterocyclic frameworks.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one typically involves multi-component reactions. One common method includes the reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate in the presence of Brønsted acidic ionic liquids as catalysts . The reaction conditions often involve ultrasonic irradiation to achieve high yields ranging from 80% to 98% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of ionic liquid catalysts and ultrasonic irradiation suggests a scalable approach that could be adapted for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly at the allyl and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its potential use in the synthesis of materials with specific properties is of interest to industrial chemists.
Mechanism of Action
The mechanism of action of 4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-3,9’-pyrrolo[3’,4’:4,5]cyclopenta[1,2-b]indole derivatives
- Spiro[indoline-2,3’-hydropyridazine]
Uniqueness
4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
882041-52-3 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4'-methyl-3'-prop-2-enylspiro[1H-indole-3,5'-2H-furan]-2-one |
InChI |
InChI=1S/C15H15NO2/c1-3-6-11-9-18-15(10(11)2)12-7-4-5-8-13(12)16-14(15)17/h3-5,7-8H,1,6,9H2,2H3,(H,16,17) |
InChI Key |
TURWWHYDLHIZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC12C3=CC=CC=C3NC2=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B11870106.png)






![5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid](/img/structure/B11870153.png)




